Methyl 6-piperazinonicotinate
Overview
Description
Methyl 6-piperazinonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
Methyl 6-piperazinonicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-piperazinonicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is maintained at a temperature range of 80-100°C to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 6-methylnicotinic acid is mixed with an alcohol solvent and an acid catalyst. The reaction mixture is heated to the desired temperature and maintained until the esterification is complete. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-piperazinonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Mechanism of Action
The mechanism of action of Methyl 6-piperazinonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
- Methyl nicotinate
- 6-methylnicotinic acid
- Nicotinic acid derivatives
Comparison: Methyl 6-piperazinonicotinate is unique due to its specific structure, which includes a piperazine ring attached to the nicotinic acid moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
methyl 6-piperazin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYTTJLIFNUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566599 | |
Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-03-7 | |
Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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